Butyl decanoate

Description

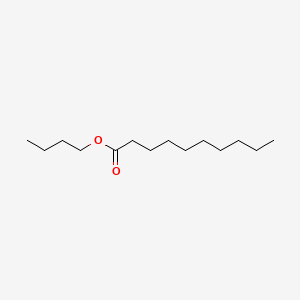

an unbranched, saturated, aliphatic monoeste

Properties

IUPAC Name |

butyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNCNTSXSYXHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067565 | |

| Record name | Butyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30673-36-0 | |

| Record name | Butyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30673-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030673360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W3201R25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butyl Decanoate from Decanoic Acid and Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing butyl decanoate, an ester of significant interest in the pharmaceutical and flavor industries. The synthesis commencing from decanoic acid and butanol is explored in detail, covering three principal methodologies: direct acid-catalyzed esterification (Fischer esterification), enzymatic synthesis, and a two-step process via decanoyl chloride. This document furnishes detailed experimental protocols, comparative analysis of reaction parameters, and quantitative data to aid researchers in the selection and optimization of the most suitable synthetic strategy. Furthermore, this guide includes methods for the purification and characterization of the final product.

Introduction

This compound (C₁₄H₂₈O₂), also known as butyl caprate, is a fatty acid ester recognized for its pleasant, fruity aroma.[1] Beyond its application as a flavoring and fragrance agent, it serves as a valuable intermediate and model compound in organic synthesis and drug development.[1][2] Its synthesis from readily available precursors, decanoic acid and butanol, can be accomplished through several pathways, each offering distinct advantages and disadvantages concerning yield, reaction conditions, and environmental impact. This guide will delve into the core methodologies for this transformation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₈O₂ | [1][3] |

| Molecular Weight | 228.37 g/mol | |

| CAS Number | 30673-36-0 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 274-275 °C at 760 mmHg | |

| Density | 0.858-0.864 g/mL at 25 °C | |

| Refractive Index | 1.427-1.433 at 20 °C | |

| Solubility | Insoluble in water; soluble in alcohol |

Synthetic Methodologies

The synthesis of this compound from decanoic acid and butanol is primarily achieved through three distinct routes. The following sections provide a detailed examination of each method, including reaction mechanisms, comparative data, and experimental protocols.

Direct Synthesis: Fischer Esterification

Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This equilibrium-driven reaction necessitates strategies to shift the equilibrium towards the product, such as using an excess of one reactant or removing the water formed during the reaction.

The synthesis of this compound via Fischer esterification proceeds as follows:

The choice of acid catalyst significantly impacts the reaction rate, yield, and ease of purification.

| Catalyst | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Sulfuric Acid (H₂SO₄) | 1:1.5 | 80 | 4-6 | >90 | |

| Amberlyst-15 | 1:3 | 90 | 8 | ~97 |

Note: Yields are highly dependent on efficient water removal.

Protocol 3.1.3.1: Synthesis using Sulfuric Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine decanoic acid (1.0 eq), butanol (1.5 eq), and toluene (as a co-solvent to aid in azeotropic water removal).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirred reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

-

Purification: Purify the crude product by vacuum distillation.

Protocol 3.1.3.2: Synthesis using Amberlyst-15

-

Catalyst Preparation: Wash Amberlyst-15 resin with methanol and dry under vacuum before use.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine decanoic acid (1.0 eq), butanol (3.0 eq), and the pre-treated Amberlyst-15 resin (10-15% by weight of decanoic acid).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 8-10 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter to remove the Amberlyst-15 resin. The resin can be washed with butanol and dried for reuse.

-

Remove the excess butanol from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter and concentrate the organic phase under reduced pressure. Further purification can be achieved by vacuum distillation.

Enzymatic Synthesis

Enzymatic esterification offers a green alternative to acid catalysis, proceeding under milder conditions with high selectivity. Lipases, particularly Candida antarctica lipase B (CALB), are effective biocatalysts for this transformation.

| Enzyme | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Reaction Time (h) | Conversion/Yield (%) | Reference(s) |

| Immobilized Candida antarctica Lipase B (Novozym 435) | 1:1 | 45-60 | Solvent-free or Hexane | 6-24 | 87-99 |

Protocol 3.2.3.1: Enzymatic Synthesis in a Solvent-Free System

-

Reaction Setup: In a temperature-controlled shaker, combine decanoic acid (1.0 eq) and butanol (1.0 eq).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) at a loading of 5-10% (w/w) of the total reactants.

-

Reaction: Incubate the mixture at 55 °C with constant agitation (e.g., 200 rpm) for 24 hours. To drive the equilibrium, the reaction can be conducted under vacuum to remove the water formed.

-

Work-up:

-

Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.

-

The filtrate contains the product, unreacted starting materials, and by-products.

-

-

Purification: The product can be purified by vacuum distillation.

Two-Step Synthesis via Decanoyl Chloride

This method involves the conversion of decanoic acid to a more reactive acyl chloride intermediate, which then readily reacts with butanol to form the ester. This approach is often faster and can achieve higher yields, but it involves the use of hazardous reagents.

Protocol 3.3.2.1: Preparation of Decanoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place decanoic acid (1.0 eq).

-

Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the decanoic acid at room temperature.

-

Reaction: Gently heat the mixture to reflux (approximately 80 °C) for 1-2 hours, or until the evolution of gas ceases.

-

Purification: Remove the excess thionyl chloride by distillation (at atmospheric pressure), followed by vacuum distillation of the residue to obtain pure decanoyl chloride.

Protocol 3.3.2.2: Synthesis of this compound from Decanoyl Chloride

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve butanol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent such as dichloromethane or diethyl ether. Cool the flask in an ice bath.

-

Reagent Addition: Add a solution of decanoyl chloride (1.0 eq) in the same anhydrous solvent dropwise from the dropping funnel to the stirred, cooled solution of butanol and pyridine.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be further purified by vacuum distillation.

Purification and Characterization

Independent of the synthetic route, the final product requires purification and its identity and purity confirmed through analytical techniques.

Purification

Vacuum distillation is the most common method for purifying this compound. The product is a high-boiling liquid, and distillation under reduced pressure prevents decomposition.

-

Boiling Point: Approximately 123 °C at 4 mmHg.

Characterization

1H and 13C NMR are powerful tools for the structural elucidation of this compound.

1H NMR (CDCl₃, 300 MHz):

-

δ 4.07 (t, 2H, -O-CH ₂-)

-

δ 2.28 (t, 2H, -C(=O)-CH ₂-)

-

δ 1.65-1.55 (m, 2H)

-

δ 1.45-1.20 (m, 16H)

-

δ 0.93 (t, 3H, -CH₂-CH ₃)

-

δ 0.88 (t, 3H, -CH₂-CH ₃)

13C NMR (CDCl₃, 75 MHz):

-

δ 174.0 (-C =O)

-

δ 64.2 (-O-C H₂-)

-

δ 34.4, 31.9, 30.7, 29.5, 29.3, 29.2, 25.0, 22.7, 19.2, 14.1, 13.7 (Aliphatic carbons)

IR spectroscopy is used to identify the key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~1740 | C=O stretch (ester) |

| ~1170 | C-O stretch (ester) |

| 2950-2850 | C-H stretch (aliphatic) |

Conclusion

The synthesis of this compound from decanoic acid and butanol can be effectively achieved through several methods. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including desired yield, purity, scalability, and environmental considerations.

-

Fischer esterification with a strong acid catalyst offers high yields and is suitable for large-scale production, though it requires careful purification. The use of a solid acid catalyst like Amberlyst-15 simplifies catalyst removal and recycling.

-

Enzymatic synthesis provides a green and highly selective alternative, operating under mild conditions, which is particularly advantageous for the synthesis of sensitive compounds.

-

The two-step synthesis via decanoyl chloride is a rapid and high-yielding method, but the use of hazardous reagents necessitates careful handling and waste disposal.

This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize and characterize this compound for their specific applications.

References

Thermodynamic Properties of Butyl Decanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl decanoate (C₁₄H₂₈O₂), also known as butyl caprate, is an ester recognized for its characteristic fruity aroma.[1] It is found in various fruits and is utilized as a flavoring agent.[1] Beyond its applications in the food and fragrance industries, this compound serves as a valuable compound in scientific research, particularly in the study of esterification reactions and biocatalytic processes.[1] This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailed experimental protocols for their determination, and visualizations of its primary synthesis pathways.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are crucial for its application in various scientific and industrial processes. A summary of these properties is presented below, compiled from various sources.

| Property | Value | Conditions |

| Molecular Weight | 228.37 g/mol | |

| Boiling Point | 274.00 to 275.00 °C | @ 760.00 mmHg[2][3] |

| 123 °C | @ 4 mmHg | |

| Melting Point | Not specified | |

| Density | 0.86 g/mL | @ 20 °C |

| 0.85800 to 0.86400 g/cm³ | @ 25.00 °C | |

| 0.861 g/mL | ||

| Refractive Index | 1.430 | n20/D |

| 1.42700 to 1.43300 | @ 20.00 °C | |

| Vapor Pressure | 0.005000 mmHg | @ 25.00 °C (estimated) |

| Flash Point | 136 °C | |

| 120.00 °C | (TCC) | |

| Solubility | Soluble in alcohol. Insoluble in water. | |

| 0.3631 mg/L in water | @ 25 °C (estimated) | |

| LogP (o/w) | 5.880 | (estimated) |

Synthesis of this compound

This compound can be synthesized through two primary methods: acid-catalyzed Fischer esterification and enzymatic synthesis.

Acid-Catalyzed Fischer Esterification

This common method involves the reaction of decanoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester and water.

Enzymatic Synthesis

An alternative, greener approach utilizes lipases as biocatalysts for the transesterification of fats or oils containing decanoic acid with butanol. This method operates under milder conditions and can offer higher selectivity.

Experimental Protocols

Accurate determination of thermodynamic properties is essential for the reliable application of this compound in research and development. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement.

-

Sample Preparation : A small amount of this compound is placed in a small test tube. An inverted capillary tube, sealed at one end, is then placed inside the test tube containing the sample.

-

Apparatus Setup : The test tube assembly is attached to a thermometer. The entire setup is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating : The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation : Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Boiling Point Determination : The liquid in the Thiele tube is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is just about to be drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precisely known volume, is used for accurate density measurements.

-

Preparation : A clean and dry pycnometer is weighed accurately.

-

Sample Filling : The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing : The filled pycnometer is weighed.

-

Calculation : The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Viscosity (Rotational Viscometer)

Viscosity measures a fluid's resistance to flow. A rotational viscometer is a common instrument for this purpose.

-

Instrument Setup : The rotational viscometer is calibrated according to the manufacturer's instructions. A suitable spindle is selected based on the expected viscosity of this compound.

-

Sample Preparation : A sample of this compound is placed in a container, and the temperature is controlled to the desired value.

-

Measurement : The spindle is immersed in the liquid to the specified depth. The motor is started, and the spindle rotates at a constant speed.

-

Data Acquisition : The viscometer measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid. This torque reading is then converted to a viscosity value (typically in centipoise, cP, or Pascal-seconds, Pa·s).

Determination of Specific Heat Capacity (Method of Mixtures)

Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. The method of mixtures in a calorimeter is a standard technique for its determination.

-

Calorimeter Preparation : A known mass of a liquid with a known specific heat capacity (e.g., water) is placed in a calorimeter. The initial temperature is recorded.

-

Sample Heating : A known mass of this compound is heated to a specific, higher temperature.

-

Mixing : The heated this compound is quickly transferred to the calorimeter containing the cooler liquid. The mixture is gently stirred, and the final equilibrium temperature is recorded.

-

Calculation : By applying the principle of conservation of energy (heat lost by the hot liquid equals the heat gained by the cooler liquid and the calorimeter), the specific heat capacity of this compound can be calculated.

Determination of Thermal Conductivity (Transient Hot Wire Method)

Thermal conductivity is the property of a material to conduct heat. The transient hot wire method is a precise technique for liquids.

-

Apparatus : The setup consists of a thin platinum wire submerged in the liquid sample. This wire acts as both a heating element and a resistance thermometer.

-

Measurement Principle : A step voltage is applied to the wire, causing its temperature to rise. The rate of this temperature increase is dependent on the thermal conductivity of the surrounding fluid.

-

Data Analysis : The change in the wire's resistance over time is measured, which corresponds to its temperature change. The thermal conductivity is then calculated from the transient temperature response of the wire.

Determination of Vapor Pressure (Static Method)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

-

Sample Preparation : A sample of purified this compound is placed in a container connected to a pressure measurement device (manometer).

-

Evacuation : The container is evacuated to remove any foreign gases.

-

Equilibrium : The system is allowed to reach thermal and phase equilibrium at a controlled temperature.

-

Pressure Measurement : The pressure of the vapor phase in the container is measured at different temperatures to obtain the vapor pressure curve.

Conclusion

This technical guide provides a consolidated resource on the thermodynamic properties of this compound, catering to the needs of researchers and professionals in drug development and other scientific fields. The presented data, structured for clarity, along with detailed experimental protocols and visual workflows for synthesis, aims to facilitate a deeper understanding and more effective utilization of this compound in various applications. The methodologies described offer standardized approaches to verify and expand upon the existing knowledge of this compound's physical and chemical behavior.

References

A Technical Guide to the Solubility of Butyl Decanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl decanoate (CH₃(CH₂)₈COO(CH₂)₃CH₃), a butyl ester of the saturated fatty acid decanoic acid, is a compound of significant interest across various scientific and industrial domains. Its applications range from a flavoring agent in the food industry to a solvent and emollient in cosmetics and pharmaceutical formulations[1]. A fundamental understanding of its solubility in different organic solvents is crucial for its effective utilization in formulation development, chemical synthesis, and extraction processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its miscibility.

Core Concepts in this compound Solubility

The solubility of this compound is primarily governed by its molecular structure. The molecule possesses a long, non-polar ten-carbon acyl chain and a four-carbon butyl group, which contribute to its predominantly hydrophobic and non-polar character[2]. The ester functional group introduces a degree of polarity, allowing for dipole-dipole interactions. However, the influence of the long alkyl chains dominates, making this compound readily soluble in non-polar and moderately polar organic solvents, following the principle of "like dissolves like." Conversely, it exhibits very low solubility in highly polar solvents such as water.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and information from various sources, a qualitative and estimated solubility profile can be presented. The following table summarizes the available solubility information for this compound.

| Solvent Classification | Solvent | Expected Solubility | Rationale & Citations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Explicitly stated as soluble in chemical databases.[3] |

| Polar Protic | Ethanol | Soluble | Generally reported as soluble in "alcohol."[4] The hydroxyl group of ethanol can interact with the ester group of this compound, and the ethyl chain has some affinity for the alkyl chains of the ester. |

| Methanol | Soluble | Similar to ethanol, though its higher polarity might slightly reduce solubility compared to ethanol. Generally soluble in "alcohol."[4] | |

| Water | Insoluble / Very Low | The dominant hydrophobic character of the long alkyl chains results in very poor water solubility. An estimated solubility is 0.3631 mg/L at 25 °C. | |

| Non-Polar Aprotic | Hexane | Soluble / Miscible | The non-polar nature of both hexane and the long alkyl chains of this compound leads to high solubility due to strong van der Waals forces. |

| Toluene | Soluble / Miscible | The non-polar aromatic ring of toluene interacts favorably with the non-polar alkyl chains of this compound. | |

| Polar Aprotic | Acetone | Soluble / Miscible | While possessing a polar carbonyl group, the overall character of acetone allows for the solubilization of long-chain esters. |

Experimental Protocols for Solubility Determination

The following section details generalized experimental methodologies for the determination of the solubility of a liquid solute like this compound in an organic solvent. These methods can be adapted to provide qualitative, semi-quantitative, and quantitative data.

Method 1: Visual Miscibility Assessment (Qualitative)

Objective: To quickly determine if this compound is miscible in a given solvent at a specific ratio.

Materials:

-

This compound

-

Solvent of interest

-

Glass vials with caps

-

Vortex mixer or magnetic stirrer

-

Calibrated pipettes

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Test: In a clear glass vial, add a known volume of the organic solvent (e.g., 1 mL).

-

To this, add an equal volume of this compound.

-

Cap the vial and vortex or stir the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand and observe.

-

Interpretation:

-

If the mixture remains a single, clear phase, the two liquids are considered miscible in that proportion.

-

If two distinct layers form, they are immiscible.

-

Method 2: Saturation Point Determination (Semi-Quantitative)

Objective: To determine the approximate saturation concentration of this compound in a solvent where it is not fully miscible.

Materials:

-

Same as Method 1

-

Constant temperature bath (e.g., 25 °C)

Procedure:

-

Setup: Place a vial containing a known volume of the solvent in a constant temperature bath to maintain a stable temperature.

-

Incremental Addition: Add small, known volumes of this compound to the solvent incrementally.

-

Mixing: After each addition, cap the vial and mix thoroughly until the this compound is completely dissolved.

-

Observation: Continue adding this compound until a slight, persistent cloudiness (turbidity) or the formation of a separate layer is observed, indicating that the saturation point has been reached.

-

Recording: Record the total volume of this compound added to reach saturation. This can be used to calculate an approximate solubility.

Method 3: Gravimetric Analysis (Quantitative)

Objective: To obtain a precise quantitative measurement of this compound solubility.

Materials:

-

Same as Method 2

-

Analytical balance

-

Evaporating dish

-

Oven or vacuum desiccator

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest at a constant temperature, ensuring there is an excess of the solute. Allow the solution to equilibrate for an extended period (e.g., 24 hours) with continuous stirring.

-

Sample Collection: Carefully extract a known volume or mass of the clear, saturated supernatant, ensuring no undissolved this compound is transferred.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed evaporating dish. Carefully evaporate the solvent in a fume hood, using a gentle stream of nitrogen or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

Residue Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the this compound residue.

-

Calculation: The solubility can be calculated as follows:

-

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of dish)] / (Volume of supernatant in mL) * 100

-

Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of dish)] / (Mass of solvent in supernatant) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

References

Butyl Decanoate: A Comprehensive Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl decanoate (C₁₄H₂₈O₂), also known as butyl caprate, is the ester formed from the reaction of decanoic acid and butanol.[1] This colorless liquid possesses a characteristic fruity odor, reminiscent of apple, pineapple, and apricot, which has led to its widespread use as a flavoring agent in the food industry.[2] Beyond its organoleptic properties, this compound's physicochemical characteristics, including its solvent and emollient properties, have established its utility in the cosmetics, personal care, and pharmaceutical industries.[2][3] This technical guide provides an in-depth review of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and an exploration of its potential interactions with biological signaling pathways relevant to drug development.

Physicochemical Properties and Quantitative Data

A thorough understanding of this compound's physical and chemical properties is essential for its application in various formulations. Key quantitative data are summarized in the tables below.

| Property | Value | References |

| Molecular Formula | C₁₄H₂₈O₂ | [1] |

| Molecular Weight | 228.37 g/mol | |

| CAS Number | 30673-36-0 | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 123 °C at 4 mmHg; 274-275 °C at 760 mmHg | |

| Density | 0.86 g/mL at 20 °C | |

| Refractive Index | 1.42700 to 1.43300 at 20 °C | |

| Flash Point | 136 °C (248 °F) | |

| Solubility | Soluble in alcohol and DMSO; Insoluble in water |

Table 1: Physical and Chemical Properties of this compound. This table summarizes the key physical and chemical characteristics of this compound.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products | 7.0 | 35.0 |

| Fats and oils | 5.0 | 25.0 |

| Edible ices | 10.0 | 50.0 |

| Processed fruit | 7.0 | 35.0 |

| Confectionery | 10.0 | 50.0 |

| Bakery wares | 10.0 | 50.0 |

| Meat and meat products | 2.0 | 10.0 |

| Fish and fish products | 2.0 | 10.0 |

| Non-alcoholic beverages | 5.0 | 25.0 |

| Alcoholic beverages | 10.0 | 50.0 |

| Ready-to-eat savories | 20.0 | 100.0 |

| Composite foods | 5.0 | 25.0 |

Table 2: Usage Levels of this compound as a Flavoring Agent in Various Food Categories. This table outlines the typical and maximum reported usage levels of this compound in the food industry.

Applications of this compound

Food Industry

Due to its pleasant fruity aroma, this compound is primarily used as a flavoring agent in a wide array of food products, including baked goods, candies, and beverages, to enhance their flavor profiles.

Cosmetics and Personal Care

In the cosmetics and personal care industry, this compound functions as an emollient and fragrance ingredient. It imparts a smooth texture and a pleasant scent to products such as lotions, creams, and perfumes.

Pharmaceutical Industry

This compound's properties as a solvent and its potential to enhance skin penetration make it a compound of interest for pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

-

Solvent and Carrier: It can be utilized as a solvent or carrier for active pharmaceutical ingredients (APIs) in various drug formulations. For instance, fatty acid esters are explored as solvents for corticosteroids to improve their dissolution in topical preparations.

-

Penetration Enhancer: While direct studies on this compound are limited, related long-chain fatty acid esters are known to act as skin penetration enhancers. They are thought to function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to drugs. This disruption can facilitate the passage of APIs into deeper skin layers and the systemic circulation.

Industrial Applications

This compound is considered a biodegradable and non-hazardous alternative to certain toxic solvents used in industrial processes. One notable application is in tissue processing and dewaxing in histology, where it can replace hazardous compounds without compromising the morphology or staining characteristics of tissue sections.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to offer comprehensive guidance.

Synthesis of this compound

1. Acid-Catalyzed Esterification (Fischer Esterification)

This method involves the reaction of decanoic acid with butanol in the presence of a strong acid catalyst.

-

Materials:

-

Decanoic acid

-

n-Butanol (in excess, can also serve as the solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Dean-Stark trap (optional for water removal)

-

-

Procedure:

-

To a round-bottom flask, add decanoic acid and an excess of n-butanol (e.g., a 3:1 molar ratio of butanol to decanoic acid).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml for a small-scale reaction).

-

Set up the apparatus for reflux. A Dean-Stark trap can be included to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess butanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic phase sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Caption: Fischer-Speier esterification of decanoic acid and butanol.

2. Lipase-Catalyzed Enzymatic Synthesis

This biocatalytic approach offers a greener alternative, proceeding under milder conditions with high specificity.

-

Materials:

-

Decanoic acid

-

n-Butanol

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Anhydrous heptane or a solvent-free system

-

Activated molecular sieves (3Å or 4Å)

-

Orbital shaker incubator

-

Screw-capped flask

-

-

Procedure:

-

In a screw-capped flask, dissolve decanoic acid and n-butanol in anhydrous heptane. A typical starting point is a 1:1 to 1:3 molar ratio of acid to alcohol. Alternatively, the reaction can be performed in a solvent-free system.

-

Add the immobilized lipase to the reaction mixture. A common enzyme loading is 5-10% (w/w) of the total substrate weight.

-

To drive the equilibrium towards ester formation, add activated molecular sieves (approximately 20 g/L) to adsorb the water produced.

-

Seal the flask and place it in an orbital shaker incubator. Maintain the reaction at a constant temperature (e.g., 40-60°C) with continuous agitation (e.g., 150-200 rpm).

-

Monitor the progress of the reaction periodically by withdrawing small aliquots and analyzing the consumption of decanoic acid by titration with a standard NaOH solution or the formation of this compound by GC.

-

Once the desired conversion is reached, terminate the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed and potentially reused.

-

The solvent (if used) can be removed under reduced pressure to yield the crude product.

-

References

Butyl Decanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for butyl decanoate, a fatty acid ester used in various research and development applications. This document outlines the physical and chemical properties, potential hazards, handling procedures, and emergency protocols associated with this compound.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O₂ | [1](2) |

| Molecular Weight | 228.37 g/mol | [1](2) |

| Appearance | Colorless to almost colorless liquid | [1][3][4](2) |

| Boiling Point | Approximately 123 °C at 4 mmHg; 274-275 °C at 760 mmHg | (2) |

| Flash Point | 120 °C (248 °F) TCC; 136 °C | (2) |

| Density | Approximately 0.86 g/mL at 20 °C; 0.858 to 0.864 g/mL at 25 °C | (2) |

| Solubility | Insoluble in water; Soluble in alcohol. | |

| Refractive Index | Approximately 1.43 at 20 °C; 1.427 to 1.433 at 20 °C | (2) |

| Vapor Pressure | 0.005 mmHg at 25 °C (estimated) | (5) |

Hazard Identification and GHS Classification

According to aggregated data from multiple sources provided to the European Chemicals Agency (ECHA), this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, some sources suggest it may cause skin and eye irritation upon contact. Therefore, it is prudent to handle it with appropriate care.

GHS Hazard Pictograms and Statements

As this compound is not classified as hazardous, there are no mandatory GHS pictograms or hazard statements. However, for substances with the potential for mild irritation, the following pictogram is often used as a precautionary measure.

Caption: Precautionary GHS pictogram for potential irritants.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek medical advice. |

| Skin Contact | Remove all contaminated clothing immediately. Rinse the affected skin area well with water. If skin irritation or a rash occurs, seek medical advice. |

| Eye Contact | Rinse the eyes cautiously with water for several minutes. If contact lenses are present and easy to remove, take them out. If eye irritation persists, seek medical attention. |

| Ingestion | Rinse the mouth with water. Seek medical advice or attention. |

Firefighting Measures

| Aspect | Recommendations |

| Suitable Extinguishing Media | Use water spray, dry powder, foam, or carbon dioxide. |

| Specific Hazards | The product is not considered to be reactive under normal conditions. |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus and complete protective clothing. |

Accidental Release Measures

A systematic approach is crucial when dealing with a chemical spill. The following workflow outlines the general procedure for cleaning up a this compound spill.

References

An In-depth Technical Guide to Butyl Decanoate

This technical guide provides a comprehensive overview of Butyl decanoate, including its chemical identity, physicochemical properties, synthesis, and key applications relevant to scientific research and development. The information is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A comprehensive list of synonyms for this compound is provided below.

| Synonym |

| Butyl caprate |

| Decanoic acid, butyl ester |

| n-butyl decanoate |

| CAPRIC ACID-N-BUTYL ESTER |

| DECANOIC ACID-N-BUTYL ESTER |

| N-DECANOIC ACID N-BUTYL ESTER |

| decanoicacid,butylester |

| AI 3-33573b |

| Ai3-33573 |

| N-BUTYL N-DECANOATE |

Physicochemical Properties

This compound is a colorless liquid characterized by a fruity aroma. It is an ester formed from butanol and decanoic acid. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₈O₂ |

| Molecular Weight | 228.37 g/mol |

| CAS Number | 30673-36-0 |

| Density | 0.86 g/mL at 20 °C |

| Boiling Point | 123 °C at 4 mmHg |

| Refractive Index | n20/D 1.430 |

| Flash Point | >110 °C |

| Solubility | Insoluble in water; Soluble in alcohol and DMSO. |

| Appearance | Colorless to pale yellow liquid. |

Experimental Protocols

Synthesis of this compound via Fisher Esterification

This compound is commonly synthesized through the Fisher esterification of decanoic acid with butanol, using a strong acid catalyst.

Materials:

-

Decanoic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine decanoic acid and an excess of n-butanol (typically 2-3 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with:

-

Water to remove excess butanol and some of the acid.

-

Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst.

-

Brine to remove any remaining water.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude ester can be purified by vacuum distillation to obtain the final product.

Use of this compound as a Clearing Agent in Tissue Processing

This compound can be used as a less toxic substitute for xylene in the clearing step of paraffin wax embedding for histological studies. It is biodegradable and poses no significant health hazards, making it a safer alternative in the laboratory.

Principle: The clearing agent displaces the dehydrating agent (typically ethanol) from the tissue, making the tissue receptive to infiltration by molten paraffin wax.

Protocol Outline:

-

Dehydration: Following fixation, dehydrate the tissue specimens through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, and 100%).

-

Clearing:

-

Transfer the dehydrated tissue from absolute ethanol to a solution of this compound. Two changes of this compound are recommended to ensure complete removal of ethanol.

-

The duration of this step will depend on the tissue size and type but is typically in the range of 1-2 hours for each change.

-

-

Infiltration:

-

Transfer the cleared tissue to a mixture of this compound and paraffin wax (1:1) in a paraffin oven.

-

Subsequently, transfer the tissue through two to three changes of pure molten paraffin wax to ensure complete infiltration.

-

-

Embedding: Embed the infiltrated tissue in a paraffin block for sectioning.

Use of this compound as an Internal Standard in Gas Chromatography

This compound can be employed as an internal standard (IS) in gas chromatography (GC) for the quantification of other non-polar to semi-polar analytes, particularly other fatty acid esters.

Principle: An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. It helps to correct for variations in injection volume and instrument response.

Protocol Outline:

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

-

Sample and Calibration Standard Preparation:

-

To each sample and calibration standard, add a precise volume of the this compound internal standard stock solution to achieve a consistent final concentration.

-

-

GC-MS Analysis: Analyze the samples and calibration standards using a gas chromatograph coupled with a mass spectrometer (GC-MS). The specific parameters for the GC method (e.g., column type, temperature program, and carrier gas flow rate) will need to be optimized for the specific analytes of interest.

-

Quantification: The concentration of the analyte in the samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Toxicity and Safety

The available toxicological data for this compound is limited. It is generally considered to have low toxicity.

| Toxicity Endpoint | Value |

| Oral LD50 (Rat) | Not available |

| Dermal LD50 (Rabbit) | Not available |

| Inhalation LC50 (Rat) | Not available |

According to the European Food Safety Authority (EFSA), this compound has been evaluated as a flavouring agent, with studies on subacute, subchronic, chronic, and developmental toxicity being considered. It is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Standard laboratory safety precautions, such as wearing gloves and eye protection, should be observed when handling this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes: Enzymatic Synthesis of Butyl Decanoate Using Lipase Catalyst

Introduction

Butyl decanoate is a fatty acid ester with applications in the flavor, fragrance, and cosmetic industries, valued for its fruity and waxy aroma.[1] Traditionally synthesized through chemical methods that often require harsh conditions and corrosive acid catalysts, the enzymatic synthesis of this compound offers a sustainable and highly selective alternative.[2][3] This biocatalytic approach, utilizing lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), operates under mild reaction conditions, reduces the formation of byproducts, and enhances product purity.[1][2] Immobilized lipases, such as Novozym® 435 from Candida antarctica, are particularly effective for this esterification, offering high stability and reusability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental methodology, optimal reaction parameters, and analytical techniques for the lipase-catalyzed synthesis of this compound.

Reaction Pathway and Mechanism

The enzymatic synthesis of this compound is a condensation reaction between decanoic acid and n-butanol, which results in the formation of the ester and a water molecule. Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. In this mechanism, the lipase first interacts with the acyl donor (decanoic acid) to form a covalent acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (n-butanol) binds to this intermediate, and the acyl group is transferred to the alcohol, forming this compound and regenerating the free enzyme.

References

Application Notes and Protocols for the Acid-Catalyzed Esterification of Butyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of butyl decanoate via acid-catalyzed esterification, a process also known as Fischer esterification. This compound, an ester with a characteristic fruity odor, finds applications in the flavor, fragrance, and pharmaceutical industries, where it can be used as a flavoring agent, fragrance component, or a specialty solvent in drug formulations.[1][2][3]

The synthesis involves the reaction of decanoic acid with butanol in the presence of a strong acid catalyst, typically sulfuric acid.[1][4] The reaction is reversible, and strategies to drive the equilibrium toward the formation of the ester product are discussed.

Reaction Mechanism and Key Parameters

The acid-catalyzed esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Several parameters significantly influence the yield and rate of the reaction:

-

Temperature: Optimal temperatures typically range from 60 to 80°C. Higher temperatures increase the reaction rate but may lead to side reactions.

-

Molar Ratio of Reactants: Using an excess of one reactant, usually the less expensive alcohol (butanol), shifts the equilibrium towards the product, increasing the yield.

-

Catalyst: Strong mineral acids like sulfuric acid are common catalysts. Other catalysts such as p-toluenesulfonic acid can also be used.

-

Water Removal: As water is a byproduct of the reaction, its removal drives the equilibrium towards the formation of the ester, thereby increasing the yield to over 90%. This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus or by using drying agents like molecular sieves.

Quantitative Data Summary

The following table summarizes the quantitative data for the acid-catalyzed synthesis of this compound and similar esterifications.

| Parameter | Value/Range | Catalyst | Reactants | Yield | Reference |

| Temperature | 60–80°C | Sulfuric Acid | Decanoic Acid, Butanol | >90% (with water removal) | |

| Reaction Time | 4–6 hours | Acid Catalyst | Decanoic Acid, Butanol | >90% | |

| Molar Ratio | 1:1 (Butanol:Fatty Acids) | Not specified | Fatty Acids, Butanol | Optimal at 40-60°C | |

| Yield | 60-90% | Strong Acid | Dodecanoic Acid, 2-methylbutanol | Not specified |

Experimental Protocol

This protocol details the laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials and Equipment:

-

Decanoic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine decanoic acid and an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol).

-

With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).

-

-

Reflux:

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The optimal temperature is typically between 60-80°C.

-

Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with:

-

Water to remove the excess butanol and some of the acid.

-

Saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid. Caution: CO₂ gas will be evolved, so vent the separatory funnel frequently. Check the aqueous layer with pH paper to ensure it is basic.

-

Brine to remove the bulk of the dissolved water.

-

-

-

Drying and Solvent Removal:

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

The crude ester can be purified by vacuum distillation to obtain the final, pure product.

-

Visualizations

Experimental Workflow for Acid-Catalyzed Esterification of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Signaling Pathway: Mechanism of Acid-Catalyzed Esterification

Caption: The mechanism of Fischer esterification showing the key chemical transformations.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Butyl decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Butyl decanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a fatty acid ester, finds applications in the flavor and fragrance industry and may be analyzed in various matrices.[1][2][3] This document provides a robust methodology for sample preparation, instrument parameters, and data analysis, intended for use in research, quality control, and drug development settings.

Introduction

This compound (C14H28O2), also known as butyl caprate, is an ester recognized for its fruity aroma.[1] Accurate and reliable quantification of this compound is essential for quality control in industries where it is used as a flavoring or fragrance agent. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] Its high sensitivity and the structural information provided by the mass spectrometer make it an ideal tool for analyzing such compounds in complex mixtures. This application note presents a validated starting method for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of this compound from a liquid matrix (e.g., a beverage). The choice of extraction solvent may need to be optimized depending on the sample matrix.

Materials:

-

Sample containing this compound

-

Hexane (GC grade)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Glass vials with PTFE-lined caps

-

Pipettes

-

Vortex mixer

Protocol:

-

Pipette a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.

-

Add an equal volume of hexane to the separatory funnel.

-

To facilitate phase separation, add a small amount of brine solution (e.g., 2 mL).

-

Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate for at least 5 minutes. The upper layer will be the organic phase containing the this compound.

-

Carefully drain and discard the lower aqueous layer.

-

Collect the upper organic (hexane) layer into a clean glass beaker.

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Gently swirl and let it stand for 5 minutes.

-

Decant the dried hexane extract into a clean autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are suggested starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.

Gas Chromatograph (GC) Conditions:

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Temperature Program | Initial temperature: 70°C, hold for 2 minutes. Ramp 1: Increase to 180°C at a rate of 10°C/min. Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes. |

| Transfer Line Temperature | 280°C |

Mass Spectrometer (MS) Conditions:

| Parameter | Value |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis. |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative data for this compound is summarized in the table below. The Kovats Retention Index is a useful parameter for compound identification across different systems. The characteristic ions can be used for identification in full scan mode and for quantification in SIM mode.

| Parameter | Value | Reference |

| Molecular Weight | 228.37 g/mol | |

| Kovats Retention Index (Standard non-polar column) | ~1570 - 1575 | |

| Characteristic Mass-to-Charge Ratios (m/z) and Relative Abundance | 56 (99.99), 173 (29.21), 57 (28.74), 60 (20.72), 155 (18.04) | |

| Limit of Detection (LOD) | Method Dependent | |

| Limit of Quantification (LOQ) | Method Dependent | |

| Linearity Range | Method Dependent |

Note: The Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity are method-specific and must be determined during method validation for the specific matrix and instrumentation being used.

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described method for sample preparation and GC-MS analysis provides a robust framework for the accurate and sensitive quantification of this compound. The provided instrumental parameters can serve as a starting point for method development and validation. The visualization of the experimental workflow further aids in the understanding and implementation of this analytical procedure. Researchers, scientists, and drug development professionals can adapt this protocol to suit their specific analytical needs and sample matrices.

References

Application Notes and Protocols for Butyl Decanoate as a Flavoring Agent in Food Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl decanoate (CAS No: 30673-36-0) is a fatty acid ester known for its characteristic fruity and waxy aroma, often described as having notes of apricot, pineapple, and apple.[1] As a flavoring agent, it is utilized in a variety of food products to impart or enhance these desirable flavor profiles. This compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA). This document provides detailed application notes and experimental protocols for the use and analysis of this compound in food science research and development.

Physicochemical Properties and Regulatory Information

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O₂ | [2] |

| Molecular Weight | 228.37 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor Profile | Fruity, waxy, apricot, pineapple, apple | [1] |

| Boiling Point | 123 °C at 4 mmHg | |

| Specific Gravity | ~0.86 g/mL at 20°C | |

| Solubility | Soluble in alcohol; insoluble in water | |

| FEMA Number | Not explicitly assigned, but falls under a group of related esters. | |

| JECFA Number | Not explicitly assigned. | |

| GRAS Status | Generally Recognized as Safe as a flavoring ingredient. |

Applications in Food Products

This compound is incorporated into a wide range of food products to provide a fruity and fatty flavor profile. The typical usage levels vary depending on the food matrix and the desired flavor intensity.

| Food Category | Typical Usage Level (mg/kg) | Maximum Usage Level (mg/kg) | Reference |

| Dairy products (excluding category 02.0) | 7.0 | 35.0 | |

| Fats and oils, and fat emulsions | 5.0 | 25.0 | |

| Edible ices, including sherbet and sorbet | 10.0 | 50.0 | |

| Processed fruit | 7.0 | 35.0 | |

| Bakery wares | 10.0 | 50.0 | |

| Cereals and cereal products | 5.0 | 25.0 | |

| Meat and meat products | 2.0 | 10.0 | |

| Fish and fish products | 2.0 | 10.0 | |

| Salts, spices, soups, sauces, salads, protein products | 5.0 | 25.0 | |

| Foodstuffs for particular nutritional uses | 10.0 | 50.0 | |

| Non-alcoholic beverages | 5.0 | 25.0 | |

| Alcoholic beverages | 10.0 | 50.0 | |

| Ready-to-eat savories | 20.0 | 100.0 | |

| Composite foods | 5.0 | 25.0 |

Experimental Protocols

Protocol 1: Determination of Sensory Threshold of this compound

This protocol is adapted from the ASTM E679-19 standard for determining odor and taste thresholds.

Objective: To determine the detection and recognition thresholds of this compound in a specific food matrix (e.g., water, sugar solution, or a neutral food base).

Materials:

-

This compound (high purity)

-

Deionized, odorless, and tasteless water (or other specified matrix)

-

Glass flasks and graduated cylinders

-

Micropipettes

-

Odor-free sample cups with lids, coded with random three-digit numbers

-

Panel of 15-20 trained sensory assessors, screened for their ability to detect and describe fruity and waxy aromas.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 mg/L.

-

Ascending Concentration Series: Prepare a series of dilutions in the chosen matrix, starting from a concentration well below the expected threshold and increasing in logarithmic steps (e.g., 0.01, 0.1, 1, 10, 100 µg/L).

-

Sample Presentation (Forced-Choice Test):

-

For each concentration level, present three samples to each panelist: two blanks (matrix only) and one sample containing this compound.

-

The position of the spiked sample should be randomized for each set.

-

Instruct panelists to identify the "odd" sample.

-

-

Data Collection: Record whether the panelist correctly identified the sample containing this compound for each concentration level.

-

Threshold Calculation: The individual detection threshold is the lowest concentration at which the panelist correctly identifies the odd sample in a statistically significant number of trials (e.g., 3 out of 5 correct identifications). The group threshold is the geometric mean of the individual thresholds. The recognition threshold is determined by asking panelists to describe the flavor at concentrations above their detection threshold; the recognition threshold is the lowest concentration at which the flavor is correctly identified as fruity/waxy.

Caption: Workflow for Sensory Threshold Determination.

Protocol 2: Quantitative Analysis of this compound in a Beverage Matrix by GC-MS

This protocol provides a general framework for the quantification of this compound in a beverage using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of this compound in a liquid food matrix.

Materials:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

SPME (Solid Phase Microextraction) fibers (e.g., PDMS/DVB) or liquid-liquid extraction solvents (e.g., hexane)

-

Vials for sample and standard preparation

-

Internal standard (e.g., ethyl nonanoate or a similar ester not present in the sample)

-

This compound standard for calibration curve

-

Helium carrier gas

Procedure:

-

Sample Preparation (SPME):

-

Place a known volume of the beverage sample (e.g., 10 mL) into a headspace vial.

-

Add a known concentration of the internal standard.

-

Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for equilibration.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the SPME fiber in the hot GC inlet.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set up a temperature program to separate the analytes (e.g., initial temperature 40°C, ramp to 250°C).

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions for this compound and the internal standard.

-

-

Quantification:

-

Prepare a calibration curve by analyzing standard solutions of this compound with the internal standard at various concentrations.

-

Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Caption: Workflow for GC-MS Quantification of this compound.

Protocol 3: Stability Testing of this compound in a Food Matrix

This protocol outlines an accelerated shelf-life study to assess the stability of this compound in a food product.

Objective: To evaluate the degradation of this compound in a food matrix under accelerated storage conditions and predict its shelf-life.

Materials:

-

Food product spiked with a known concentration of this compound.

-

Environmental chambers with controlled temperature and humidity.

-

Analytical instrumentation for quantification (e.g., GC-MS as per Protocol 2).

-

Packaging material identical to the final product packaging.

Procedure:

-

Sample Preparation: Prepare a batch of the food product containing a known initial concentration of this compound. Package the product in its final packaging.

-

Storage Conditions: Store the samples in environmental chambers at a minimum of three different elevated temperatures (e.g., 25°C, 35°C, and 45°C) and controlled humidity.

-

Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition.

-

Analysis: Quantify the concentration of this compound in the samples at each time point using a validated analytical method like GC-MS.

-

Data Analysis:

-

For each temperature, plot the concentration of this compound versus time.

-

Determine the degradation kinetics (e.g., zero-order or first-order).

-

Use the Arrhenius equation to model the effect of temperature on the degradation rate constant.

-

Extrapolate the data to predict the shelf-life at normal storage conditions (e.g., 20°C).

-

Caption: Workflow for Accelerated Shelf-Life Testing.

Signaling Pathways in Flavor Perception

The perception of this compound is primarily through olfaction (smell). As a volatile ester, it interacts with olfactory receptors in the nasal cavity. While the specific receptors for this compound have not been definitively identified, the general mechanism of odor perception is well-understood. Additionally, as a fatty acid ester, there is a possibility of interaction with taste receptors that detect fatty acids.

General Olfactory Signaling Pathway

Odorant molecules like this compound bind to G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons. This binding event initiates a signal transduction cascade, leading to the depolarization of the neuron and the transmission of a signal to the olfactory bulb in the brain, where the odor is processed and perceived.

Caption: General Olfactory Signaling Pathway for Odorants.

Potential Fatty Acid Taste Perception

Recent research has identified G-protein coupled receptors, such as GPR40 and GPR120, and the transporter CD36 as playing a role in the taste perception of long-chain fatty acids. Given that this compound is an ester of a ten-carbon fatty acid (decanoic acid), it is plausible that its hydrolysis in the oral cavity could release decanoic acid, which may then be detected by these receptors, contributing to the overall flavor perception. Further research is needed to confirm this specific pathway for this compound.

Conclusion

This compound is a valuable flavoring agent in the food industry, contributing desirable fruity and waxy notes to a variety of products. The successful application of this ingredient relies on a thorough understanding of its properties, appropriate usage levels, and stability within different food matrices. The protocols provided in this document offer a framework for the sensory and analytical evaluation of this compound, enabling researchers and product developers to optimize its use and ensure product quality and consistency. Further investigation into the specific receptor interactions of this compound will provide deeper insights into its flavor perception and potential for novel applications.

References

Application of Butyl Decanoate in Cosmetic Formulations as an Emollient: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl decanoate is the ester of butyl alcohol and decanoic acid, functioning as a versatile emollient in cosmetic and personal care formulations.[1][2] Its chemical structure and physicochemical properties contribute to a desirable sensory profile and functional efficacy in skincare, haircare, and color cosmetics. This document provides detailed application notes, experimental protocols for its evaluation, and illustrative performance data based on emollients with similar characteristics, owing to the limited publicly available quantitative studies on this compound itself.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its successful incorporation into cosmetic formulations. These properties influence its spreadability, skin feel, and stability within a formulation.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | Butyl caprate, Decanoic acid, butyl ester | [3][4] |

| CAS Number | 30673-36-0 | |

| Molecular Formula | C14H28O2 | |

| Molecular Weight | 228.37 g/mol | |